molecular formula C15H13NO2 B14538815 N-(2-Formylphenyl)-N-methylbenzamide CAS No. 62295-27-6

N-(2-Formylphenyl)-N-methylbenzamide

Cat. No.: B14538815
CAS No.: 62295-27-6
M. Wt: 239.27 g/mol
InChI Key: BNAKZUUMXDLWJU-UHFFFAOYSA-N
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Description

N-(2-Formylphenyl)-N-methylbenzamide (C₁₅H₁₃NO₂, MW 239.27) is a benzamide derivative featuring a formyl (–CHO) substituent at the ortho position of the phenyl ring and a methyl group on the amide nitrogen (Fig. 1). Its synthesis typically involves coupling reactions, such as the condensation of 2-aminobenzaldehyde derivatives with benzoyl chlorides or activated carboxylic acids. For example, it has been synthesized via visible-light-mediated dearomatization of indoles using Rose Bengal as a photocatalyst, yielding 92% under optimized conditions . The compound’s formyl group enhances its utility as a directing group in metal-catalyzed C–H bond functionalization and cycloisomerization reactions, as demonstrated in NHC-boryl radical catalysis for forming carbon-carbon bonds .

Properties

CAS No.

62295-27-6

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-(2-formylphenyl)-N-methylbenzamide

InChI

InChI=1S/C15H13NO2/c1-16(14-10-6-5-9-13(14)11-17)15(18)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

BNAKZUUMXDLWJU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formylphenyl)-N-methylbenzamide typically involves the reaction of 2-formylbenzoic acid with N-methylaniline under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formylphenyl)-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: 2-Carboxybenzamide.

    Reduction: 2-Hydroxybenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-(2-Formylphenyl)-N-methylbenzamide involves its interaction with specific molecular targets. The formyl group can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways . The compound’s ability to undergo electrophilic substitution also allows it to participate in reactions that alter the structure and function of biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of N-(2-formylphenyl)-N-methylbenzamide are heavily influenced by its formyl and benzamide groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Reactivity
This compound C₁₅H₁₃NO₂ 239.27 Formyl, Benzamide Cycloisomerization catalysts, organic synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Hydroxyl, Benzamide Metal-catalyzed C–H functionalization (N,O-bidentate directing group)
N-(2-Formylphenyl)-4-methylbenzenesulfonamide C₁₄H₁₃NO₃S 275.32 Formyl, Sulfonamide Potential directing group in catalysis; higher acidity due to sulfonyl
U-47700 (trans-3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide) C₁₆H₂₄Cl₂N₂O 331.28 Dichloro, Benzamide µ-opioid receptor agonist (7.5× morphine potency)
N-(Bromomethyl)-N-methylbenzamide C₉H₁₀BrNO 228.09 Bromomethyl, Benzamide Electrophilic intermediate in substitution reactions
Key Observations:

Electronic Effects :

  • The formyl group in this compound is electron-withdrawing, enhancing electrophilicity at the ortho position. This contrasts with the electron-donating hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which stabilizes metal coordination in C–H activation .
  • Sulfonamide derivatives (e.g., N-(2-formylphenyl)-4-methylbenzenesulfonamide) exhibit stronger electron-withdrawing effects due to the sulfonyl group, increasing acidity and altering coordination chemistry compared to benzamides .

Biological Activity: U-47700 demonstrates how substituents drastically alter bioactivity: its dichloro and dimethylamino groups confer potent opioid receptor affinity, unlike the synthetic/industrial focus of the target compound .

Reactivity in Organic Synthesis :

  • The bromomethyl group in N-(Bromomethyl)-N-methylbenzamide serves as a leaving group in nucleophilic substitutions, whereas the formyl group in the target compound participates in condensations (e.g., forming imines or hydrazones) .
Key Findings:
  • The target compound’s formyl group enables unique reactivity in visible-light-mediated reactions, unlike hydroxyl or sulfonamide analogs.
  • N,O-bidentate directing groups (e.g., in ) are more effective in stabilizing transition metals (Pd, Cu) for C–H functionalization compared to monodentate formyl groups .

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